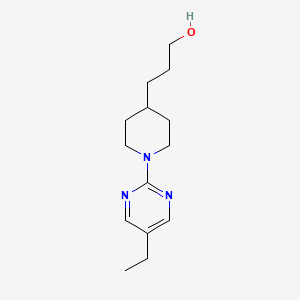
3-(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)propan-1-ol is a chemical compound with the molecular formula C14H23N3O and a molecular weight of 249.36 g/mol . It is a solid substance that is typically stored in a sealed, dry environment at temperatures between 2-8°C . This compound is used primarily in research settings and has various applications in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)propan-1-ol involves several steps. One common method includes the reaction of 5-ethylpyrimidine with piperidine to form an intermediate, which is then reacted with propanol under controlled conditions . The reaction typically requires a solvent such as dichloromethane (CH2Cl2) and a base like triethylamine (Et3N). The mixture is cooled to 0°C, and methanesulfonyl chloride (MsCl) is added slowly. The reaction is stirred for several hours at room temperature before being quenched with water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the principles of organic synthesis and reaction optimization would apply to scale up the production process.
化学反应分析
Types of Reactions
3-(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various ethers or esters .
科学研究应用
3-(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action for 3-(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)propan-1-ol is not well-documented. like many organic compounds, it likely interacts with specific molecular targets and pathways within biological systems. Further research is needed to elucidate its exact mechanism of action .
相似化合物的比较
Similar Compounds
- Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate
- 1-(5-Bromopyrimidin-2-yl)piperidin-4-ol
- Ethyl 2-(4-(hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylate
- (1-(5-Bromopyrimidin-2-yl)piperidin-3-yl)methanol
- 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride
Uniqueness
3-(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)propan-1-ol is unique due to its specific structure, which combines a pyrimidine ring with a piperidine ring and a propanol group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and development .
生物活性
3-(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)propan-1-ol, also known as 4-Pyrimidylpiperidinepropanol, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C14H23N3O
- Molecular Weight : 249.35 g/mol
- CAS Number : 1046815-82-0
The compound features a piperidine ring substituted with a pyrimidine moiety and a propanol side chain, which contributes to its biological activity.
Synthesis of this compound
The synthesis typically involves the reaction of 5-ethylpyrimidine with piperidine, followed by the addition of propanol. A common method includes:
- Dissolving 2-chloro-5-ethyl pyrimidine in N,N-dimethylformamide (DMF).
- Adding piperidin-4-ol and potassium carbonate.
- Heating at 65°C for 12 hours.
- Purifying the product via column chromatography.
This method yields approximately 75% of the desired compound .
Antiviral Activity
Compounds related to piperidine derivatives have been evaluated for antiviral activity against various viruses, including HIV and herpes viruses. For instance, studies on similar piperazine derivatives showed moderate antiviral effects, suggesting potential for further investigation into the antiviral properties of this compound .
Case Studies
Several studies have highlighted the biological relevance of compounds with similar structural features:
- Antimalarial Activity : A series of dihydropyrimidines were synthesized and tested against Plasmodium falciparum, exhibiting promising antimalarial effects with IC50 values ranging from 0.014 to 5.87 µg/mL .
- Cytotoxicity Studies : In vitro studies have demonstrated that certain piperidine derivatives possess low cytotoxicity against human cell lines (HepG2 and HeLa), indicating a favorable safety profile for potential therapeutic applications .
Table of Biological Activities
属性
IUPAC Name |
3-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-2-12-10-15-14(16-11-12)17-7-5-13(6-8-17)4-3-9-18/h10-11,13,18H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUFPQVPACXVKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCC(CC2)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














